Journal Name:PhysChemComm
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IF:0
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PhysChemComm ( IF 0 ) Pub Date : , DOI: 10.1039/B107635C
Two-dimensional correlation gel permeation chromatography (2D GPC) was used to elucidate intricate details of the initial ten minutes of the sol–gel transition of n-octyltriethoxysilane (OTES), catalysed by 0.5 and 2.0 M HCl·H
2
O. The results demonstrate that the features of 2D GPC correlation spectra directly reflect the dynamic variation of reactions or interactions present during the polymerization process.
PhysChemComm ( IF 0 ) Pub Date : , DOI: 10.1039/B109935C
The femtosecond two-dimensional infrared (2D IR) spectroscopy that was recently developed shows great promise for determining the dynamics of molecular structure at ultrafast time scales that are hard to access by NMR and X-ray diffraction methods. This Perspective focuses on the IR-COSY and THIRSTY methods that are based on heterodyned three pulse photon echoes. The relationships of 2D spectral properties coupling, structure, correlated fluctuations, energy transfer, and orientational motions to experimental results on small peptides and molecules are described. The status of this exciting new field is also discussed.
PhysChemComm ( IF 0 ) Pub Date : , DOI: 10.1039/B110570A
In this Perspective we briefly review our recent studies which prove unequivocally the existence of a quantum dynamical resonance in the F + HD → HF + D reaction. The signatures of the resonance in the integral and differential cross sections of this reaction are elucidated. The interplay between experiment and theory is crucial in establishing the existence of a resonance in a bimolecular reaction and in revealing its physical characteristics.
PhysChemComm ( IF 0 ) Pub Date : , DOI: 10.1039/B110151J
Novel self-organized carbon nanoropes consisting of three helically coiled multi-wall nanotubes with a remarkable constant pitch over several microns were grown by the lanthanide oxide-catalyzed decomposition of gaseous acetylene on aluminophosphate (AlPO
4
-5) support. Direct characterization by the stereo transmission electron microscope and scanning electron microscope has convincingly shown that these three strands entwine with each other helically, which are presumably kept together by both the spontaneous curvature and van der Waals (vdW) attraction.
PhysChemComm ( IF 0 ) Pub Date : , DOI: 10.1039/B109599D
Available volumes in pure liquids and binary liquid mixture at varying temperature have been computed using thermoacoustical parameters and the values thus obtained are compared with the values obtained from a thermodynamic relation of the available volume. Fairly good agreement between the values from the two methods proves the applicability of thermoacoustical parameters for the computation of the available volume in pure liquids and liquid mixtures.
PhysChemComm ( IF 0 ) Pub Date : , DOI: 10.1039/B110898K
A variety of ultrafast vibrational excitation and probing methods are first discussed and it is shown that various vibrational spectroscopies can be devised by combining multiple excitation and probing methods. A few ultrafast vibrational spectroscopic methods in condensed phases, which have already been demonstrated and used to study vibrational relaxation phenomena and structural analysis of small polypeptides, are briefly summarized. Then, a number of novel ultrafast vibrational spectroscopies that have been theoretically investigated are discussed by emphasizing their differences from other existing methods. Perspectives on how these ultrafast vibrational spectroscopies in centrosymmetric and non-centrosymmetric condensed phases can be applied to the investigations of chemical reaction dynamics, solvation dynamics, time-dependent structural evolutions of polyatomic molecules such as proteins will be mentioned.
PhysChemComm ( IF 0 ) Pub Date : , DOI: 10.1039/B200595F
Distribution of fluorescence resonance energy transfer (FRET) efficiency between the two ends of a Lennard-Jones polymer chain both at equilibrium and during folding and unfolding has been calculated, for the first time, by Brownian dynamics simulations. The distribution of FRET efficiency becomes bimodal during folding of the extended state subsequent to a temperature quench, with the width of the distribution for the extended state broader than that for the folded state. The reverse process of unfolding subsequent to a upward temperature jump shows different characteristics. The distributions show significant viscosity dependence which can be tested against experiments.
PhysChemComm ( IF 0 ) Pub Date : , DOI: 10.1039/B201201D
A novel nanomaterial, an array of zinc oxide (ZnO) and polyaniline (PANI) coaxial nanowires, was synthesized using an anodic aluminum oxide (AAO) membrane as the template. The morphology of these coaxial nanowires was observed with transmission electron microscope (TEM). The experiments on photoluminescence (PL) of coaxial nanowires and their array in AAO membrane show that the visible emission band of ZnO shifts from 530 to 400 nm for the coaxial nanowires array in AAO membrane, and to a lower wavelength (385 nm) for coaxial nanowires in NaOH solution. When compared with the PL spectrum of ZnO nanowires array in AAO membrane, an about 100 times PL enhancement was found in the PL spectrum of ZnO and PANI coaxial nanowires array in AAO membrane. The possible explanations for these two blue shifts of visible emission band of ZnO and the PL enhancement were presented.
PhysChemComm ( IF 0 ) Pub Date : , DOI: 10.1039/B201553F
We apply the one-dimensional vibron model to compute energies and infrared intensities of CH vibrational modes (stretching and bending states) of n-paraffin molecules. We consider the possible onset of interactions between different kinds of bending motions as well as that of anharmonic resonances between CH stretching modes and CH bending overtone/combination vibrations.
PhysChemComm ( IF 0 ) Pub Date : , DOI: 10.1039/B202218D
This perspective reviews experiments in which spectroscopy rather than scattering is used to probe reactive potential energy surfaces. The application of negative ion photodetachment to the transition state spectroscopy of benchmark reactions is described, followed by a brief description of recent transition state spectroscopy experiment starting from clustered precursor anions that probe the effects of solvation on transition state spectroscopy and dynamics. Experiments on the spectroscopy of open-shell “pre-reactive” complexes are also discussed.
PhysChemComm ( IF 0 ) Pub Date : , DOI: 10.1039/B202278H
The electronic structures of a series of sodium chloride clusters (NaCl)
n
(n
= 2–40) cut out from the NaCl solid have been investigated by means of ab initio calculations. The calculation results demonstrated a good correlation of the topologic parameters N
d
(the total amount of dangling bonds of a cut-out cluster) and β
(the average dangling bonds on each in-cluster atom) with the stability of clusters as well as an evident convergence from clusters to the bulk solid. Particularly, we found that the effective charges on the Cl anions are more site dependent than size dependent.
PhysChemComm ( IF 0 ) Pub Date : , DOI: 10.1039/B202597C
Visible light emission from metal–water interfaces at laser-induced breakdown (LIB) has been observed for aluminium, titanium and platinum. The spectra are found to consist of broadband continuum without any discrete atomic lines, which may be useful as a pulsed light source for spectroscopy. A simple thermal diffusion model combined with blackbody radiation is described, the numerical result of which agrees fairly well with the observed spectra.
PhysChemComm ( IF 0 ) Pub Date : , DOI: 10.1039/B203810B
The article explores the correlation between the ultra-violet circular dichroism of chirally substituted benzene molecules in solution, and their absolute configurations determined on the basis of infrared (or ultraviolet) spectroscopy, coupled with ab initio computation, in the gas phase. New results for isolated and solvated molecules in the ephedra class of drugs are presented. They lead to a revision of the current ‘sector rules’ associated with excitation into the
1
L
b
state of the benzene ring and suggest a new strategy for bridging the gap between isolated molecular and solvated cluster structures determined in the gas phase and the structures adopted in condensed media.
PhysChemComm ( IF 0 ) Pub Date : , DOI: 10.1039/B204736E
Following a previous publication (M. Meyer, M. Brandl and J Sühnel, J. Phys. Chem. A, 2001, 105, 8223–8225) on quantum mechanical calculations of guanine tetrads where the issue of the difference between bifurcated and Hoogsteen conformations was addressed geometrically and energetically, we tackle the problem from the Atoms in Molecules (AIM) point of view of the topological analysis of the electronic density. We provide electronic argumentation to discuss the bifurcated or Hoogsteen issue, from the analysis of density and laplacian at the bond critical point criteria, and from the integration of atomic properties. The Hoogsteen hydrogen bonding network appears to be stronger than the bifurcated one, and benefits more from cooperativity.
PhysChemComm ( IF 0 ) Pub Date : , DOI: 10.1039/B204103K
An experimental and computational investigation of the structures and vibrational frequencies of N,N′-dimethylethylenediamine–lithium triflate (DMEDA–LiTf; Tf
–
= CF
3
SO
3
–
) has been done using a combination of hybrid Hartree–Fock/density functional calculations and Raman and IR spectroscopy. Band assignments for DMEDA–LiBr were made by comparing the experimental Raman and IR spectra of a 5 ∶ 1 DMEDA–LiBr sample with the calculated vibrational frequencies of the DMEDA–Li
+
and DMEDA–LiBr complexes. Band assignments for DMEDA–LiTf were made by comparing the experimental spectra of samples over a composition range of 20 ∶ 1 to 1.5 ∶ 1 with calculations done on the DMEDA–LiTf complexes. The effect of the lithium cation and lithium triflate on the geometries and vibrational frequencies of the DMEDA
will be examined. The combined experimental data and computational results clearly show that the intramolecular hydrogen bonding in pure DMEDA is broken upon addition of lithium bromide or lithium triflate.
PhysChemComm ( IF 0 ) Pub Date : , DOI: 10.1039/B205720B
This study examined the liquid part of solid/liquid interfaces at the atomic level. By measuring distance tunnelling characteristics the height of the potential barrier between the tip and the sample, i.e., the potential energy field the tunnelling electrons are exposed to, can be obtained, and this provides direct access to double layer properties. We found exponential IS-characteristics for the bare and the oxidised Au(111) surface, while non-exponential behaviour was obtained in the presence of ordered adlayers. The influence of the local environment just within the Helmholtz layer is strong enough to perturb the tunnelling process significantly. The electrolyte properties in the Gouy region do not change with electrode potential, the liquid in the tunnelling gap has only an average effect by lowering the barrier height.
PhysChemComm ( IF 0 ) Pub Date : , DOI: 10.1039/B206369G
We present a method that alleviates some of the sensitivity to the inclusion of diffuse basis functions when calculating partial atomic charges from a Löwdin population analysis. This new method locally redistributes that part of the Löwdin population that comes from diffuse basis functions so that the final charges closely resemble those calculated without diffuse functions. We call this method the redistributed Löwdin population analysis (RLPA). The method contains one parameter for each atomic number, and we optimized the parameter for the 6-31+G(d) basis set. The method has been tested on compounds that contain H, Li, C, N, O, F, Si, P, S, Cl, and Br. For a test set of 398 compounds with experimental and high-level theoretical dipole moments, the dipole moments derived from the charges obtained by standard Löwdin population analysis have errors 35% larger than those obtained by the corresponding RLPA using the same basis set. In judging the quality of the RLPA with respect to the test set of dipole moments, we have also found that dipole moments derived from Mulliken population analysis have errors 120% larger than those derived from RLPA for the same basis set. The new method is particularly successful for the 207 systems containing only first row atoms (H, C, N, O, F) for which the errors in the dipole moments computed from the partial atomic charges obtained by standard Löwdin and Mulliken analysis are respectively 115 and 419% larger than those obtained by RLPA.
PhysChemComm ( IF 0 ) Pub Date : , DOI: 10.1039/B207258K
Some unexpected properties of the ionic conductor, silver iodide, when heated by 2.45 GHz microwave radiation are investigated using temperature-resolved, in-situ powder X-ray diffraction. The lowering of the phase transition temperature can be explained by multi-phonon interactions with the microwaves and low-lying transverse optic modes.
PhysChemComm ( IF 0 ) Pub Date : , DOI: 10.1039/B203767J
Multi-wall carbon nanotubes (MWNT) were synthesized by a novel method using mesoporous MCM-41 and MCM-48 silicates as nanoreactors in the absence of any metal traces. Transmission electron microscopy (TEM) studies revealed that the quality of carbon nanotubes obtained was very promising, the diameter distribution is very narrow.
PhysChemComm ( IF 0 ) Pub Date : , DOI: 10.1039/B208000A
The role of anharmonic effects in the vibrational spectroscopy of small biological molecules and their 1 ∶ 1 complexes with water is discussed. The strengths and limitations of the vibrational self-consistent field (VSCF) method and its extensions as a computational tool for this purpose are examined. Anharmonic coupling between different vibrational modes is found to be very important for these systems, even for fundamental transitions, and incorporation of these effects seems essential for quantitative interpretation of experimental data. Both analytical, empirical force fields, and potential surfaces computed from electronic structure methods are used in VSCF calculations of several benchmark systems and compared with experimental spectroscopic data. Glycine in several conformers, the glycine–water complex, and N-methylacetamide are among the systems discussed. The main conclusions are: (1) Electronic structure methods such as MP2/DZP and density functional B97, give very good agreement with experimental data. Thus, MP2 and B97 clearly provide an accurate description of the anharmonic interactions. VSCF calculations, including all modes, with MP2, B97 and other successful methods are presently feasible for molecules with up to 15-20 atoms. (2) The electronic structure methods seem to give spectroscopic predictions in much better accord with experiment than standard empirical force fields such as AMBER or OPLS. The anharmonic couplings provided by these methods differ greatly, in the cases tested to date, from the ab initio ones. The implications of these results for future modeling of small biomolecules are discussed. Comments are provided on future directions in this subject, including extensions to large biomolecules.
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